5-Chloro-4-Chromanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

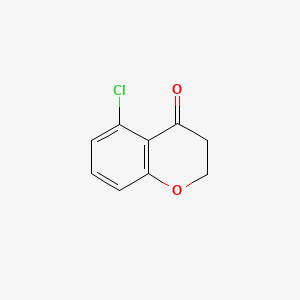

5-Chloro-4-Chromanone is a derivative of chroman-4-one, a significant structural entity belonging to the class of oxygen-containing heterocycles. This compound features a chlorine atom at the 5th position of the chromanone ring, which can influence its chemical properties and biological activities. Chroman-4-one derivatives, including this compound, are known for their broad spectrum of biological and pharmaceutical activities .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-Chromanone typically involves the chlorination of chroman-4-one. One common method is the Pechmann condensation, where substituted phenols react with cinnamic acid in the presence of polyphosphoric acid. The reaction mixture is heated in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: 5-Chloro-4-Chromanone undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Halogen exchange or nucleophilic substitution at the chlorine position.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Quinones.

Reduction: Dihydro derivatives.

Substitution: Various substituted chromanones depending on the nucleophile used.

科学研究应用

5-Chloro-4-Chromanone has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as an enzyme inhibitor or modulator.

Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

作用机制

The mechanism of action of 5-Chloro-4-Chromanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chlorine atom at the 5th position can enhance its binding affinity and specificity. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

相似化合物的比较

Chroman-4-one: Lacks the chlorine atom, resulting in different chemical and biological properties.

Flavanone: Similar structure but with a different substitution pattern.

Isoflavone: Contains a different arrangement of the aromatic ring and oxygen atom.

Uniqueness: 5-Chloro-4-Chromanone’s unique feature is the chlorine atom at the 5th position, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying enzyme interactions .

生物活性

5-Chloro-4-chromanone is a compound belonging to the chromanone family, which has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound can be synthesized through various methods, including base-mediated aldol condensation reactions. The structure features a chromanone core, which is characterized by a benzopyran ring fused with a carbonyl group. The presence of the chlorine atom at the 5-position significantly influences its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

The cytotoxic activity was assessed using the MTT assay, where compounds demonstrated selective toxicity toward cancer cells compared to normal fibroblast cells. For instance, compounds derived from this structure were shown to induce apoptosis in MCF-7 cells by up-regulating pro-apoptotic genes (e.g., P53 and Bax) and down-regulating anti-apoptotic genes (e.g., Bcl-2 and CDK4) .

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 14b | MCF-7 | 10 | DNA fragmentation, apoptosis induction |

| 6a | HCT-116 | 15 | Cell cycle arrest, mRNA modulation |

| 17 | HepG2 | 20 | Apoptosis via mitochondrial pathway |

Antioxidant Activity

This compound also exhibits significant antioxidant properties , which contribute to its protective effects against oxidative stress-related diseases. The compound's ability to scavenge free radicals has been demonstrated in various assays, indicating its potential as a therapeutic agent in conditions associated with oxidative damage .

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, studies have suggested that this compound may possess anti-inflammatory properties . It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, which may have implications for treating inflammatory diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by modulating the expression of key regulatory proteins involved in cell survival and death.

- Cell Cycle Arrest : It interferes with cell cycle progression, particularly in cancer cells, leading to growth inhibition.

- Gene Expression Modulation : The compound affects the mRNA levels of critical genes involved in apoptosis and cell proliferation.

Study on MCF-7 Cells

In a controlled experiment, MCF-7 cells treated with this compound showed significant DNA fragmentation compared to untreated controls. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating enhanced apoptosis .

SIRT2 Inhibition Study

A series of chromanone derivatives were evaluated for their ability to inhibit SIRT2, an enzyme implicated in aging and neurodegenerative diseases. Some derivatives showed low micromolar inhibitory concentrations, suggesting potential applications in age-related disorders .

属性

IUPAC Name |

5-chloro-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-6-2-1-3-8-9(6)7(11)4-5-12-8/h1-3H,4-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNDCOZXJBUCGSS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670468 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199782-82-5 |

Source

|

| Record name | 5-Chloro-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。